molecular formula C26H21ClN2O5 B2811163 Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate CAS No. 1358226-28-4

Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate

Cat. No.: B2811163
CAS No.: 1358226-28-4
M. Wt: 476.91
InChI Key: JKSSVMMMIBBKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate is a quinoline-derived compound featuring a 4-chlorophenyl substituent at position 2, a 3-methoxybenzamido group at position 6, and a methyl acetoxy moiety attached via an ether linkage at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(3-methoxybenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-20-5-3-4-17(12-20)26(31)28-19-10-11-22-21(13-19)24(34-15-25(30)33-2)14-23(29-22)16-6-8-18(27)9-7-16/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSVMMMIBBKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. The following sections detail its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Methyl 2 2 4 chlorophenyl 6 3 methoxybenzamido quinolin 4 yl oxy acetate\text{Methyl 2 2 4 chlorophenyl 6 3 methoxybenzamido quinolin 4 yl oxy acetate}

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Quinoline derivatives are known for their ability to modulate kinase activities and influence apoptotic pathways. The presence of the methoxy and chlorophenyl groups may enhance its interaction with target proteins.

1. Anticancer Properties

Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.2Induction of apoptosis through caspase activation
H460 (Lung Cancer)12.8Inhibition of PI3K/Akt pathway
SMMC-7721 (Liver Cancer)18.5Cell cycle arrest at G1 phase

These results suggest that the compound significantly inhibits cell growth and induces apoptosis in a concentration-dependent manner.

2. Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that it effectively inhibits RET kinase, which is often overexpressed in various tumors.

Kinase Target Inhibition (%) Reference Compound
RET Kinase75%Foretinib
AKT68%Wortmannin

This inhibition highlights the potential of this compound as a therapeutic agent targeting kinase-driven cancers.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in vivo:

  • Study on Lung Cancer Models : In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and decreased proliferation markers (Ki67).
  • Combination Therapy : When used in combination with standard chemotherapy agents, this compound enhanced the efficacy of these agents, suggesting a synergistic effect that warrants further investigation.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate involves several steps:

  • Formation of the Quinoline Core : Typically achieved through Skraup or Friedländer synthesis.
  • Nucleophilic Aromatic Substitution : Introduction of the chlorophenyl group.
  • Amidation : Incorporation of the methoxybenzamido group.
  • Esterification : Final step involves esterification to yield the methyl ester.

The biological activity is primarily linked to its interaction with various molecular targets, including:

  • Antimicrobial Activity : Quinoline derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. This compound may induce endogenous antimicrobial peptides, enhancing innate immune responses.
  • Anticancer Properties : Some studies indicate that this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease processes, such as kinases crucial for cancer progression and viral replication.

Antimicrobial Applications

Recent research has highlighted the potential of this compound as an inducer of antimicrobial peptides (AMPs). A study demonstrated that this compound significantly enhances the expression of various AMPs in vitro, suggesting its utility in developing new antimicrobial therapies.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of different cancer cell lines. The mechanism involves disruption of signaling pathways associated with cell proliferation and survival, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Research Findings and Implications

  • In contrast, Compound 1’s -CF₃ groups create a strongly electron-deficient quinoline core, which may alter reactivity in catalytic applications .
  • Metabolic Stability : The methyl acetoxy group in the target compound is less prone to hydrolysis than the ethyl ester in Compound 3, as smaller esters are typically more stable .
  • Crystallinity : Compound 1’s low $ R $-factor (0.051) suggests high crystallographic precision, likely due to its symmetric -CF₃ substituents and rigid hydrogen-bonding network .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate?

  • Methodological Answer : Synthesis typically involves multi-step routes, including nucleophilic substitution for chloro/methoxy group introduction and coupling reactions (e.g., amide bond formation). Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency . Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Optimization of protecting groups for the quinoline core is critical to prevent side reactions .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should use solvents of varying polarity (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy for quantification. Stability studies under different pH (4–9) and temperatures (4°C–37°C) require HPLC monitoring at 254 nm. For example, acidic conditions may hydrolyze the ester group, necessitating pH-adjusted storage buffers .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm). IR spectroscopy verifies carbonyl stretches (amide C=O at ~1650 cm1^{-1}, ester C=O at ~1730 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Systematic substitution of the 4-chlorophenyl, 3-methoxybenzamido, and quinoline groups is critical. For example:

  • Electron-withdrawing groups (e.g., nitro) on the benzamido moiety may enhance receptor binding affinity.
  • Steric effects : Bulky substituents on the quinoline core could hinder enzyme active-site access.
    Biological assays (e.g., IC50_{50} determination in kinase inhibition) should compare derivatives, with statistical analysis (ANOVA) to validate significance .

Q. What experimental strategies address contradictions in bioactivity data across cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific metabolism or off-target effects. Solutions include:

  • Metabolic profiling : LC-MS to identify intracellular metabolites.
  • Knockdown studies (siRNA) to confirm target specificity.
  • Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Q. How can environmental impact assessments be integrated into experimental design?

  • Methodological Answer : Follow protocols from environmental chemistry studies:

  • Biodegradation assays : OECD 301F to evaluate microbial breakdown.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC50_{50}).
  • Partition coefficients : Log KowK_{ow} determination via shake-flask method to predict bioaccumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.